4-(4-Fluoro-2-methoxyphenyl)thian-4-ol
Description
4-(4-Fluoro-2-methoxyphenyl)thian-4-ol is a sulfur-containing heterocyclic compound featuring a six-membered thiane ring (C₅H₁₀S) substituted with a hydroxyl group at the 4-position and a 4-fluoro-2-methoxyphenyl moiety. This structure combines electron-withdrawing (fluoro) and electron-donating (methoxy) substituents, which influence its physicochemical and biological properties.
Properties
IUPAC Name |
4-(4-fluoro-2-methoxyphenyl)thian-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FO2S/c1-15-11-8-9(13)2-3-10(11)12(14)4-6-16-7-5-12/h2-3,8,14H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFCYNZJJVHAAHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)F)C2(CCSCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)F)C2(CCSCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 4-(4-Fluoro-2-methoxyphenyl)thian-4-ol involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and yield of the compound. The synthetic routes typically involve multiple steps, including the use of specific reagents and catalysts to facilitate the reactions.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up to meet demand. This involves optimizing the reaction conditions to maximize yield and minimize costs. The industrial methods may also include purification steps to ensure the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions: 4-(4-Fluoro-2-methoxyphenyl)thian-4-ol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties.
Common Reagents and Conditions: The reactions involving this compound typically require specific reagents and conditions. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide. Reduction reactions may require reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products are often characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Scientific Research Applications
4-(4-Fluoro-2-methoxyphenyl)thian-4-ol has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it may be used in studies involving cellular processes and molecular interactions. In medicine, this compound could be investigated for its potential therapeutic effects. Additionally, it has applications in industry, where it may be used in the production of specific materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-Fluoro-2-methoxyphenyl)thian-4-ol involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. Understanding the mechanism of action is crucial for developing new applications and optimizing existing ones.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The following table summarizes structurally related compounds and their distinguishing features:
Key Observations:
Substituent Effects: Electron-Withdrawing Groups: The trifluoromethyl (-CF₃) group in 4-(4-(Trifluoromethyl)phenyl)thian-4-ol enhances lipophilicity and metabolic stability but may reduce aqueous solubility .
Ring System Variations :
- The thiopyran ring in 4-(2-Chloro-6-methoxyphenyl)tetrahydro-2H-thiopyran-4-ol introduces conformational flexibility due to partial unsaturation, which could alter pharmacokinetic properties compared to the fully saturated thiane ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
